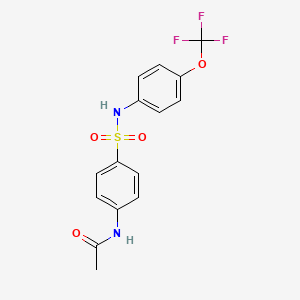
N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide is a chemical compound with the molecular formula C15H13F3N2O3S It is known for its unique structural features, which include a trifluoromethoxy group attached to a phenyl ring, an amino group, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)aniline with sulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with ethanoyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
科学的研究の応用
N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific pathways. The sulfonyl group plays a crucial role in its reactivity and stability, allowing it to participate in various biochemical processes.
類似化合物との比較
Similar Compounds
- N-(4-(Trifluoromethoxy)phenyl)acetamide
- N-(4-(Trifluoromethoxy)phenyl)sulfonamide
- N-(4-(Trifluoromethoxy)phenyl)urea
Uniqueness
N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide is unique due to the combination of its trifluoromethoxy, amino, and sulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
生物活性
N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide, also known by its CAS number 690987-83-8, is a compound with significant potential in medicinal chemistry and biological research. This article reviews its biological activity, focusing on its mechanisms of action, enzyme inhibition properties, and potential therapeutic applications.
- Molecular Formula : C15H13F3N2O4S
- Molecular Weight : 374.33 g/mol
- IUPAC Name : N-[4-[[4-(trifluoromethoxy)phenyl]sulfamoyl]phenyl]acetamide
The biological activity of this compound is largely attributed to its structural features. The trifluoromethoxy group enhances binding affinity to various biological targets, while the sulfonamide moiety plays a crucial role in its reactivity and stability. This compound has been shown to interact with specific enzymes and receptors, leading to inhibition or modulation of various biochemical pathways.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibitory activities. For instance:
- Dihydrofolate Reductase (DHFR) : Studies have demonstrated that similar sulfonamide derivatives can inhibit DHFR, a critical enzyme in folate metabolism, which is essential for DNA synthesis and repair .
- RET Kinase : A related study highlighted that benzamide derivatives, including those with sulfonamide groups, showed moderate to high potency against RET kinase, an important target in cancer therapy .
Case Studies
- Cancer Therapy : In a study involving benzamide derivatives, certain compounds exhibited significant antitumor effects through the inhibition of specific kinases involved in tumor growth. For example, one compound demonstrated a prolonged survival rate in patients with RET-positive tumors .
- Biochemical Screening : High-throughput screening of related compounds revealed that modifications in the structure of benzamides can lead to enhanced efficacy against various molecular targets, including those involved in cancer cell proliferation .
Table 1: Summary of Biological Activities
特性
IUPAC Name |
N-[4-[[4-(trifluoromethoxy)phenyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4S/c1-10(21)19-11-4-8-14(9-5-11)25(22,23)20-12-2-6-13(7-3-12)24-15(16,17)18/h2-9,20H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGJUTYJPKUSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













